Product packaging for Senegenin(Cat. No.:)

Senegenin

Cat. No.: B1205072
M. Wt: 537.1 g/mol
InChI Key: CWHJIJJSDGEHNS-UHFFFAOYSA-N
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Description

Historical Context of Senegenin Investigations in Natural Product Chemistry

The journey of this compound from a component of a traditional remedy to a subject of modern scientific inquiry is rooted in the broader field of natural product chemistry. The plant source of this compound, Polygala tenuifolia, has been used for over two millennia in traditional Chinese medicine to promote intellectual development. frontiersin.org This historical use prompted researchers to investigate the chemical constituents of the plant to identify the bioactive compounds responsible for its therapeutic effects.

This compound was identified as one of the main active ingredients within the saponins (B1172615) of Polygalae Radix. nih.gov The process of isolating and elucidating the structure of this compound was a crucial step in understanding its potential pharmacological activities. Early research focused on separating the various chemical components of the plant's root and characterizing their molecular structures. This foundational work paved the way for more targeted investigations into the biological effects of the purified compound. Furthermore, studies have indicated that the conversion of Polygalae Radix saponins into this compound, through the removal of the glycosyl group, can reduce the toxicity associated with the raw plant extract. frontiersin.org

Contemporary Significance of this compound in Biomedical Research

In recent years, this compound has emerged as a compound of significant interest in biomedical research, primarily due to its diverse pharmacological activities. nih.gov Modern scientific investigations have provided evidence supporting many of the traditionally claimed benefits of its plant source. Its lipophilicity and small molecular size allow it to cross the blood-brain barrier, enabling it to exert effects within the central nervous system. frontiersin.org

Contemporary research has demonstrated that this compound possesses a wide range of biological properties, including neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic effects. nih.gov These properties have made it a promising candidate for the development of treatments for a variety of conditions, particularly neurodegenerative diseases, cognitive dysfunction, depression, and ischemia-reperfusion injury. nih.govnih.gov The ongoing research into this compound focuses on elucidating the specific molecular mechanisms through which it exerts its therapeutic effects, with the ultimate goal of translating these findings into clinical applications. nih.gov

Detailed Research Findings on the Biological Activities of this compound

Table 1: Investigated Neuroprotective Effects of this compound

Condition/Model Observed Effect Proposed Mechanism of Action Citation
Alzheimer's Disease (AD) Model (Aβ₁₋₄₂-induced) Inhibition of abnormal tau phosphorylation Reduction of GSK-3β and CDK-5 expression; up-regulation of PP-1 and PP-2A activity. nih.gov nih.gov
AD Model (Aβ₁₋₄₀-induced) Protection against tau phosphorylation Down-regulation of PKA protein expression. nih.gov nih.gov
AD Model (Aβ₂₅₋₃₅-induced cytotoxicity in PC12 cells) Protection of neurons, increased protrusions and length Up-regulation of Map2 and Gap-43 expression. nih.gov nih.gov
AD Rat Model Clearing of Aβ and Tau deposition Enhanced ability of Ub to bind abnormal proteins, increased E3 expression and proteasome activity. nih.gov nih.gov
Hepatic Ischemia-Reperfusion (HIR) Induced Cognitive Dysfunction Attenuation of cognitive impairment Increasing the expression of the NMDA receptor NR2B subunit. nih.gov nih.gov
Spinal Cord Injury Model Reduction in apoptotic cells and improved motor function Reduction of Bax and Caspase-3, and up-regulation of Bcl-2. frontiersin.org frontiersin.org
Oxidative Stress in PC12 cells (H₂O₂-induced) Enhanced neuronal survival Regulation of Bcl-2/Bax, reduction of LDH and MDA, and improvement of SOD activity. nih.gov nih.gov

Table 2: Investigated Anti-inflammatory and Other Effects of this compound

Condition/Model Observed Effect Proposed Mechanism of Action Citation
Chronic Unpredictable Mild Stress (CUMS) Induced Depression Model Amelioration of depressive behaviors Inhibition of the NF-κB and NLRP3 signaling pathways, leading to reduced pro-inflammatory cytokine release. nih.gov nih.gov
Lipopolysaccharide (LPS)-induced Inflammation in RAW 264.7 macrophages Inhibition of PGE₂ and NO production Suppression of MAPK/NF-κB and activation of the Nrf2/HO-1 signaling pathway. nih.gov nih.gov
Acute Kidney Injury (AKI) Model (LPS-induced) Inhibition of AKI Inhibition of the TLR4/NF-κB signaling pathway. nih.gov nih.gov
Sepsis-induced Acute Lung Injury (ALI) Attenuation of lung injury Reduction of oxidative stress and inhibition of nuclear translocation of NF-κB. nih.gov nih.gov
General Inflammation Inhibition of inflammatory responses Inhibition of ERK and p38 MAPK signaling pathways, and reduction of TNF-α, IL-1β, and IL-6 production. nih.gov nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H45ClO6 B1205072 Senegenin

Properties

IUPAC Name

13-(chloromethyl)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45ClO6/c1-26(2)10-11-30(25(36)37)9-6-17-22(18(30)13-26)16(15-31)12-21-27(17,3)8-7-20-28(21,4)14-19(32)23(33)29(20,5)24(34)35/h16,18-21,23,32-33H,6-15H2,1-5H3,(H,34,35)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHJIJJSDGEHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3=C(C2C1)C(CC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)CCl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biosynthetic Pathways of Senegenin

Botanical Origin and Distribution of Senegenin

This compound is predominantly isolated from the dried roots of plants belonging to the Polygala genus, particularly Polygala tenuifolia Willd. and Polygala senega L. frontiersin.orgnih.govmedchemexpress.comdrugs.comphytopurify.comchemfaces.comnih.govselleckchem.commdpi.comresearchgate.net. Polygala tenuifolia, often referred to as Yuanzhi, is a traditional Chinese medicinal herb widely used for various purposes frontiersin.orgnih.gov. Polygala senega, also known as snakeroot or milkwort, is a small perennial herb native to North America, found in the Eastern United States, Virginia, South Canada, Western New England, Wisconsin, and Kentucky ijrh.orgslideshare.net. The root of P. senega is characterized by its yellowish-brown to light brown color, conical and twisted shape, and a faint, sweet scent similar to methyl salicylate (B1505791) drugs.comijrh.org. Other Polygala species, such as Polygala reinii Franch., Polygala glomerata Lour., and Polygala japonica Houtt., also contain similar saponins (B1172615) drugs.com. This compound has also been reported in Bredemeyera floribunda phytopurify.com.

Elucidation of Precursor Compounds and Biogenetic Relationships with Related Saponins

This compound is a triterpenoid (B12794562) sapogenin, meaning it is the aglycone (non-sugar part) of triterpenoid saponins drugs.commdpi.com. It is considered the "mother nucleus" of polygala saponins, which can be linked to various sugar moieties at different sites frontiersin.orgnih.gov. The empirical formula of this compound is C30H45ClO6, notably containing a chlorine atom, which was a significant finding that clarified earlier divergent results regarding its constitution phytopurify.comcdnsciencepub.comcdnsciencepub.com.

The biosynthesis of triterpenoid saponins, including those that yield this compound upon hydrolysis, generally proceeds via the mevalonic acid (MVA) pathway, involving the head-to-tail coupling of acetate (B1210297) units to form isoprenoid units uoanbar.edu.iq. The central precursor for triterpenoids is 2,3-oxidosqualene, which is cyclized by oxidosqualene cyclases (OSCs) to form various cyclical triterpene scaffolds frontiersin.orgfrontiersin.org.

A key precursor to this compound is prethis compound (B1259462), which has been identified as 2β,27-dihydroxy-23-carboxyoleanolic acid cdnsciencepub.com. Prethis compound is a member of the normal and unrearranged oleanolic acid series cdnsciencepub.com. Upon treatment with ethanolic hydrochloric acid, prethis compound is quantitatively converted into a mixture of this compound and polygalic acid cdnsciencepub.com. This conversion highlights a crucial biogenetic relationship, where this compound is derived from prethis compound, often accompanied by polygalic acid, which is also an oleanolic acid derivative cdnsciencepub.com.

Enzymatic Mechanisms and Genetic Regulation in this compound Biosynthesis

The structural diversity of triterpenoids is largely driven by gene duplication, divergence, and selection frontiersin.orgfrontiersin.org. The biosynthesis of triterpenoid saponins involves several enzymatic steps following the initial cyclization of 2,3-oxidosqualene. These steps primarily include site-specific oxidation of the cyclized skeleton and subsequent glycosylation nih.gov.

Cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs) are key enzyme families responsible for generating the structural diversity of triterpenoid saponins frontiersin.orgfrontiersin.orgnih.gov.

P450s : These enzymes catalyze the site-specific oxidation of triterpene scaffolds through the introduction of hydroxyl, carboxyl, or epoxy groups cdnsciencepub.comfrontiersin.orgfrontiersin.orgnih.gov. Plant genomes contain a large number of P450 genes, typically around 250-300, involved in various metabolic pathways frontiersin.orgnih.gov. In the context of triterpenoid biosynthesis, P450s are crucial for modifying the basic triterpene skeleton. For instance, specific P450 subfamilies like CYP88D and CYP72A have been implicated in the biosynthesis of triterpenoid saponins through hydroxylation and carboxylation reactions nih.govnih.gov.

UGTs : These enzymes are responsible for the glycosylation of triterpenoid aglycones, attaching sugar moieties (e.g., UDP-glucose, UDP-galactose, UDP-arabinose, UDP-rhamnose, UDP-xylose, UDP-glucuronic acid) to hydroxyl and/or carboxyl groups frontiersin.orgfrontiersin.orgnih.gov. This glycosylation step converts the sapogenins into saponins, which are the glycosylated forms frontiersin.orgnih.govscience.gov. Plant genomes typically contain around 110 UGT genes frontiersin.org.

Gene duplication events, specifically whole-genome duplications (WGDs) and tandem duplications, play critical roles in the expansion and diversification of gene families involved in triterpenoid saponin (B1150181) biosynthesis, including P450 and UGT gene families frontiersin.orgfrontiersin.orgoup.comnih.govnih.govoup.comresearchgate.netresearchgate.netpnas.org.

Whole-Genome Duplications (WGDs) : WGDs lead to the duplication of an entire set of chromosomes, providing a rich source of duplicated genes. These duplicated genes are often freed from their original functional constraints, allowing them to undergo neofunctionalization or subfunctionalization, leading to the evolution of novel metabolic pathways or an expansion of existing ones nih.govpnas.orgresearchgate.net. For example, Polygala tenuifolia has experienced two rounds of whole-genome duplication approximately 39–44 and 18–20 million years ago, which have contributed to the expansion of P450 and UGT gene families and, consequently, to the synthesis of triterpenoid saponins oup.comoup.comresearchgate.net. WGDs have been shown to promote the diversification of triterpenoid biosynthesis in various plant lineages, including Panax species and the apple tribe nih.govpnas.orgresearchgate.net.

Tandem Duplications : These involve the duplication of genes in adjacent regions on a chromosome, leading to clusters of paralogous genes frontiersin.orgfrontiersin.orgresearchgate.net. Tandem repeats reflect extensive gene duplication activities in the evolutionary history of triterpenoid saponin pathways frontiersin.orgfrontiersin.org. This mechanism is particularly significant for the expansion of P450 and UGT gene families, contributing to the chemodiversity of triterpenoids oup.comoup.comresearchgate.netresearchgate.net.

These duplication events provide the raw genetic material for evolutionary processes that shape the complex and diverse array of triterpenoid saponins found in plants.

Chemodiversity and Structural Variations of this compound Analogs from Natural Sources

The chemodiversity of triterpenoids, including this compound and its analogs, stems from the extensive modifications that occur to the basic triterpene scaffolds frontiersin.orgfrontiersin.org. This compound itself has an empirical formula of C30H45ClO6 and contains two carboxyl groups, two secondary hydroxyl groups, and one isolated ethylenic linkage cdnsciencepub.com. Its unique characteristic is the presence of a chlorine atom, which differentiates it from many other triterpenoids cdnsciencepub.comcdnsciencepub.com.

Analogs of this compound found in natural sources often share the same triterpenoid backbone but differ in their glycosylation patterns or other subtle structural modifications. These variations contribute to the broad spectrum of saponins observed in Polygala species. For instance, this compound is derived from prethis compound, and its conversion is associated with the formation of polygalic acid cdnsciencepub.com. Other triterpenoid saponins reported in Polygala senega include senegin and senegenic acid ijrh.orgresearchgate.net. The structural variations can also involve the attachment of different organic acid components (e.g., acetic acid, benzoic acid, cinnamic acid) to the oligosaccharide esters nih.gov.

The diversity is further enhanced by the promiscuous nature of enzymes like OSCs, P450s, and UGTs, which can act on a variety of substrates and produce multiple products, leading to a wide array of saponin structures from a limited number of genes frontiersin.org.

Advanced Methodologies for Extraction, Isolation, and Purification of Senegenin

Optimized Solvent-Based Extraction Techniques for Senegenin from Plant Matrices

Solvent extraction is a primary method for obtaining crude extracts containing active components from natural sources mdpi.com. The choice of solvent is crucial and depends on the polarity of the target compound and the plant matrix oleumdietetica.es. For this compound, which is a triterpenoid (B12794562), various polar organic solvents, often in combination with water, are employed.

Common extraction techniques include maceration, reflux extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) mdpi.comoleumdietetica.es. Reflux extraction, for instance, uses volatile organic solvents like ethanol, where the solvent is heated, distilled, condensed, and repeatedly cycles through the raw material, improving extraction rates and reducing solvent usage mdpi.com. Microwave extraction utilizes microwaves to disrupt plant cell walls, facilitating the release of active ingredients and reducing both extraction time and solvent volume mdpi.com. Ultrasound-assisted extraction also enhances extraction efficiency by promoting cell disruption and mass transfer.

For instance, studies on Polygala tenuifolia have utilized 50% methanol (B129727) aqueous solution for sonication-assisted extraction of compounds including this compound mdpi.com. The extracted solution is then typically centrifuged and filtered to remove particulate matter before further purification steps mdpi.com.

Purity Assessment and Validation of Isolated this compound

Ensuring the purity of isolated this compound is paramount for its reliable use in research and development. Various analytical techniques are employed for purity assessment and validation.

High-Performance Liquid Chromatography (HPLC) / Ultra-High Performance Liquid Chromatography (UPLC) : HPLC and UPLC with detectors like Photo Diode Array (PDA) or Evaporative Light Scattering Detector (ELSD) are standard methods for determining the purity of this compound phytopurify.com. Purity levels for this compound are often reported in the range of 95% to 99% using these methods caymanchem.comphytopurify.com. A purity of ≥98% is frequently cited for reference standards caymanchem.comcenmed.commade-in-china.com.

Mass Spectrometry (MS) : Coupling UPLC or HPLC with mass spectrometry (UPLC-MS/MS or LC-MS/MS) provides highly sensitive and specific detection, crucial for both quantitative analysis and purity assessment by identifying and quantifying impurities mdpi.comresearchgate.netnih.govkab.ac.ug. The use of multiple reaction monitoring (MRM) in negative ion mode has been reported for this compound detection, offering high sensitivity researchgate.netnih.gov.

Spectroscopic Methods : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for structural identification and confirmation of isolated this compound, indirectly contributing to purity validation by confirming the compound's identity researchgate.netthieme-connect.com. Thin-layer chromatography (TLC) can also be used for preliminary purity checks cdnsciencepub.com.

Validation Parameters : Analytical methods for this compound purity assessment are validated for parameters such as linearity, precision (intra-day and inter-day), accuracy, recovery, and limits of detection (LOD) and quantification (LOQ) mdpi.comresearchgate.netnih.gov. For example, a UPLC-MS/MS method for this compound in mouse blood showed linearity with r > 0.995, intra-day precision <12%, inter-day precision <14%, accuracy of 87–109%, and recovery >88% researchgate.netnih.gov.

Validation ParameterTypical Performance for this compound (UPLC-MS/MS)
Linearity (r)≥ 0.995 mdpi.comresearchgate.netnih.gov
Intra-day Precision (RSD)< 12% researchgate.netnih.gov, < 5.80% mdpi.com
Inter-day Precision (RSD)< 14% researchgate.netnih.gov, < 5.80% mdpi.com
Accuracy87–109% researchgate.netnih.gov
Recovery> 88% researchgate.netnih.gov, > 86.6% researchgate.net
Limit of Detection (LOD)< 0.40 ng/mL mdpi.com
Limit of Quantification (LOQ)< 1.60 ng/mL mdpi.com

Sophisticated Analytical Characterization and Quantification of Senegenin

Advanced Spectroscopic Methodologies for Structural Elucidation of Senegenin and its Metabolites

Spectroscopic techniques are indispensable for determining the structural features and connectivity of this compound and its derivatives, offering detailed insights into their chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information on its stereochemistry and atomic connectivity. Early studies utilized NMR to characterize this compound and its modified forms, such as de(hydrochloro)this compound and its dimethyl ester cdnsciencepub.comcdnsciencepub.com.

For instance, the NMR spectrum of de(hydrochloro)this compound revealed a multiplet at τ 4.65 (one proton) and a broad singlet at τ 8.19 (approximately three protons), suggesting the presence of a methyl group and a proton as substituents on a heteroannular diene cdnsciencepub.com. Further analysis of de(hydrochloro)this compound dimethyl ester showed characteristic bands for ester methyl groups at τ 6.49 and 6.32 (three protons each), and signals at τ 6.11 (doublet) and τ 5.92 (multiplet) indicative of the glycol system cdnsciencepub.com. A vinyl hydrogen signal was observed at τ 4.70 (one proton) cdnsciencepub.com.

The NMR spectrum of dimethyl this compound featured two singlets at τ 6.29 and τ 6.41 (three protons each), consistent with two carbomethoxyl groups, along with absorptions at τ 5.81 and τ 6.10 (one proton each) cdnsciencepub.com. NMR has also been instrumental in confirming the absence of a vinylic proton in this compound itself, indicating a fully substituted double bond, and in verifying the identity of pre-senegenin esters by the presence of a single vinyl proton cdnsciencepub.comcdnsciencepub.com. The technique is crucial for understanding the rearrangement products and chromophores formed from this compound, as demonstrated by the observation of five methyl group singlets and vinyl proton signals in a trienone derivative cdnsciencepub.com.

NMR data provides critical evidence for the specific arrangement of atoms and functional groups, allowing for the precise assignment of chemical shifts and coupling constants, which are fundamental for establishing the complete structure of this compound and its various metabolites.

High-Resolution Mass Spectrometry (HRMS), particularly coupled with electrospray ionization (ESI-MSn), is essential for determining the precise molecular formula of this compound and for analyzing its fragmentation patterns, which aids in identifying its structural components and metabolites. This compound has an empirical formula of C30H45ClO6 and a monoisotopic mass of 536.290467 g/mol nih.govcenmed.comsigmaaldrich.comnih.govepa.gov.

UPLC-MS/MS, a tandem mass spectrometry approach, has been successfully applied for the quantitative analysis of this compound in complex biological matrices like mouse blood nih.govresearchgate.netnih.gov. This method typically employs electrospray ionization (ESI) in negative ion mode, which has shown higher sensitivity for detecting this compound compared to positive ion mode researchgate.net. Quantitative analysis is often performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored nih.govresearchgate.netnih.gov. For instance, a characteristic transition for tenuifolin (B1142182) (a synonym for this compound) is 535.322 > 481.339, which provides insight into its fragmentation behavior researchgate.net. The ability of ESI-MSn to generate multiple stages of fragmentation (MSn) allows for the detailed elucidation of complex molecular structures by breaking down precursor ions into characteristic product ions, providing a "fingerprint" for identification and structural confirmation.

Chromatographic Techniques for High-Throughput Quantification of this compound in Biological and Botanical Samples

Chromatographic methods are paramount for the efficient separation and accurate quantification of this compound from complex biological and botanical matrices, enabling high-throughput analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are widely employed for the quantitative analysis of this compound due to their high resolution, sensitivity, and speed. HPLC is commonly used to assess the purity of this compound, with analytical standards often reporting purity levels of ≥98% by HPLC sigmaaldrich.comorioner.comselleckchem.com.

For high-throughput quantification in biological samples, UPLC-tandem mass spectrometry (UPLC-MS/MS) has been developed and validated. A notable application is the determination of this compound and tenuifolin in mouse blood for pharmacokinetic studies nih.govresearchgate.netnih.gov.

Table 1: UPLC-MS/MS Parameters for this compound Quantification in Mouse Blood nih.govresearchgate.netnih.gov

ParameterDetail
ColumnCORTECS T3 (2.1 mm × 50 mm, 1.6 μm)
Column Temperature40°C
Mobile PhaseAcetonitrile and 0.1% formic acid
ElutionGradient
Flow Rate0.4 mL/min
Elution Time4 min
DetectionESI-MS/MS, Multiple Reaction Monitoring (MRM)
Ionization ModeNegative Ion Mode

This UPLC-MS/MS method demonstrated excellent performance characteristics, including a good linear relationship (r > 0.995) within a concentration range of 5–400 ng/mL in mouse blood. The intraday precision was reported to be less than 12%, and interday precision less than 14%. Accuracy ranged from 87% to 109%, with recovery rates exceeding 88% and matrix effects between 87% and 94% nih.govresearchgate.netnih.gov. These findings highlight the robustness and reliability of UPLC-MS/MS for the accurate quantification of this compound in complex biological matrices.

Thin-Layer Chromatography (TLC) and its advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), serve as valuable tools for the qualitative and semi-quantitative analysis of this compound, particularly in initial screening and purity assessment of botanical extracts. HPTLC offers enhanced resolution and sensitivity compared to traditional TLC, making it suitable for analyzing complex mixtures informaticsjournals.co.in.

Electrophoretic and Immunochemical Approaches for this compound Detection

While chromatographic and spectroscopic methods are the primary techniques for direct detection and quantification of this compound, electrophoretic and immunochemical approaches are generally applied in different contexts, often for studying the biological effects or interactions of this compound rather than its direct chemical detection.

Electrophoresis, such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), is commonly used in studies investigating the molecular mechanisms of this compound's biological activity. For instance, Western blotting, which involves SDS-PAGE followed by immunodetection, is utilized to analyze protein expression levels in cells or tissues treated with this compound, revealing its impact on specific signaling pathways or cellular processes nih.govresearchgate.netmdpi.com. This application focuses on the downstream biological responses to this compound rather than the direct detection of the compound itself.

Immunochemical approaches, which rely on antibody-antigen recognition, have been explored for broader classes of compounds, such as triterpene glycosides (a group that includes saponins (B1172615) like this compound), for their characterization in biological samples researchgate.net. While the development of specific immunochemical assays for this compound is theoretically possible, the current literature predominantly highlights the use of chromatographic and spectroscopic methods for its direct analytical characterization and quantification.

Chemical Synthesis and Derivatization of Senegenin and Its Analogs

Strategies for Total Synthesis of Senegenin and Related Core Triterpenoid (B12794562) Structures

The total synthesis of complex natural products like this compound, which possesses a highly fused polycyclic system and multiple chiral centers, is inherently challenging cdutcm.edu.cn. The oleanane (B1240867) skeleton, a common core structure for many triterpenoids including this compound, is characterized by its pentacyclic nature chem960.comchem960.commedchemexpress.com.

A primary challenge in the total synthesis of this compound and related oleanane-type triterpenoids lies in the construction of their rigid, highly substituted polycyclic frameworks with precise control over stereochemistry cdutcm.edu.cn. The presence of numerous chiral centers necessitates highly selective reactions to achieve the desired stereoisomers. Furthermore, the introduction and manipulation of various functional groups, such as hydroxyl and carboxyl groups, and notably the chlorine atom in this compound, require careful synthetic route design to ensure compatibility and regioselectivity mpg.de. The structural diversity of triterpenoids, where even minor changes can significantly alter biological activity, adds to the complexity of designing effective synthetic routes aimed at specific targets chem960.comchem960.com.

Semi-Synthetic Modifications and Derivatization of this compound

Semi-synthesis, which utilizes naturally occurring compounds as starting materials, offers a practical alternative to total synthesis for complex biomolecules like this compound cdutcm.edu.cn. This approach leverages the intricate structures already elaborated by nature, allowing chemists to focus on targeted modifications to improve properties or explore new biological activities cdutcm.edu.cn.

The creation of this compound derivatives is fundamental for comprehensive structure-activity relationship (SAR) studies. By systematically modifying specific parts of the this compound molecule, researchers can elucidate the structural features critical for its biological effects. For oleanane-type triterpenoids, modifications of hydroxyl groups and the C28 position have been explored to understand their impact on antiproliferative activity chem960.comchem960.com. Semi-synthesis enables the generation of a diverse library of analogs, allowing for the identification of compounds with enhanced potency, stability, or altered selectivity.

The introduction of specific functional groups into the this compound scaffold allows for targeted biological probing. This can involve the incorporation of reporter groups for imaging studies, affinity tags for target identification, or reactive functionalities for covalent binding to biological macromolecules. Such modifications facilitate a deeper understanding of this compound's mechanism of action and its interactions within biological systems. The ability to perform multisite modifications, including functional group transformations and C-H functionalization, is crucial for this purpose cdutcm.edu.cn.

This compound is naturally obtained as an aglycone from triterpenoid saponins (B1172615) found in Polygala senega mpg.de. The conversion of these saponins to this compound typically involves hydrolytic processes. Acid hydrolysis, for instance, has historically been employed to isolate this compound from its saponin (B1150181) precursors mpg.de.

It is important to note that the conditions of hydrolysis can influence the outcome. For example, previous work has shown that acid hydrolysis of senega saponins can lead to the introduction of chlorine into the this compound moiety, suggesting that the halide is introduced during this stage mpg.de. Pre-senegenin, identified as 2β,27-dihydroxy-23-carboxyoleanolic acid, can be quantitatively converted to a mixture of polygalic acid and this compound upon treatment with ethanolic hydrochloric acid. While acid hydrolysis is effective, it can sometimes lead to the formation of by-products or epimerization, as observed with other saponins. Alkaline hydrolysis, in some cases, yields fewer by-products, but complete transformation of all sugar substituents may still be challenging.

The following table summarizes the key compounds discussed in the context of this compound synthesis and derivatization, along with their respective PubChem CIDs.

Structure Activity Relationship Sar Studies of Senegenin

Identification of Pharmacophoric Features Essential for Senegenin's Biological Activities

Pharmacophoric features are the essential steric and electronic characteristics of a molecule required for optimal interaction with a specific biological target and to elicit a biological response nih.gov. For this compound, identifying these features is key to understanding its mechanism of action and for future drug design.

While specific detailed studies on the exact pharmacophoric features of this compound are not extensively documented in the provided search results, general principles of SAR and the known activities of this compound suggest certain structural elements are likely crucial. This compound is a triterpenoid (B12794562) sapogenin, a class of compounds known for their complex polycyclic structures and various functional groups, including hydroxyl and carboxyl groups caymanchem.comnih.gov. These functional groups often participate in crucial interactions such as hydrogen bonding and hydrophobic interactions with biological targets nih.gov.

For instance, this compound's anti-inflammatory and antioxidative activities, as well as its ability to promote neurite outgrowth and neuronal survival, are linked to its molecular structure ncats.iospandidos-publications.com. Studies indicate that its neurotrophic activity may be mediated via the PI3K/Akt signaling pathway, with Akt phosphorylation being enhanced by this compound spandidos-publications.com. This suggests that structural features enabling interaction with components of this pathway are essential.

Rational Design Principles for this compound Analogues with Enhanced Potency or Selectivity

Rational design principles in medicinal chemistry involve using structural information and SAR insights to create new compounds with improved properties nih.gov. For this compound, this would entail modifying its structure to enhance its therapeutic efficacy or to target specific biological pathways more precisely.

Given this compound's triterpenoid nature, rational design of its analogues could focus on:

Modification of Hydroxyl Groups: Altering the number, position, or stereochemistry of hydroxyl groups can impact solubility, membrane permeability, and interactions with target proteins researchgate.net. For example, enzymatic biotransformation can modify functional groups like hydroxyl groups, potentially yielding derivatives with enhanced bioactivities or physicochemical properties researchgate.net.

Derivatization of the Carboxyl Group: The carboxyl group in this compound (C30H45ClO6) caymanchem.comsigmaaldrich.com can be modified to form esters or amides, which might influence absorption, distribution, metabolism, and excretion (ADME) properties, as well as target binding affinity.

Scaffold Modifications: While maintaining the core triterpenoid scaffold, subtle changes to the ring system or the introduction of new substituents could lead to improved binding to specific receptors or enzymes. This can involve bioisosteric replacements to enhance potency, selectivity, or metabolic stability spirochem.com.

Targeting Specific Pathways: If a specific target protein for this compound's activity is identified, analogues can be designed to optimize interactions with that target's binding site. This often involves understanding the shape, size, and electronic properties of the binding pocket and designing ligands that complement it nih.gov.

Rational design aims to achieve enhanced potency by optimizing interactions with the target, and improved selectivity by minimizing off-target binding, thereby reducing potential side effects nih.govscience.gov. This often involves a systematic exploration of chemical space around the lead compound, guided by SAR data.

Computational Chemistry and Molecular Modeling in this compound SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering powerful predictive capabilities for understanding molecular properties and interactions spirochem.comopenaccessjournals.com. These techniques play a significant role in elucidating the SAR of compounds like this compound.

Key applications in this compound SAR elucidation include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound or its analogue) within a target protein's binding site and estimates the binding affinity nih.govembl.org. By simulating how this compound interacts with various known or putative biological targets (e.g., enzymes, receptors involved in inflammation or neuroprotection), researchers can gain insights into the critical amino acid residues involved in binding and the types of interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) that are essential for activity nih.govfrontiersin.org.

Pharmacophore Modeling: Pharmacophore models represent the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are necessary for a molecule to exhibit a particular biological activity nih.govarxiv.org. By analyzing a series of this compound analogues with varying activities, a pharmacophore model can be generated to identify the crucial features and their spatial relationships nih.govembl.org. This model can then be used to design new analogues that precisely match these features.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activities frontiersin.org. By correlating various molecular descriptors (e.g., physicochemical properties, structural features) of this compound and its analogues with their observed biological activities, predictive models can be built. These models can then be used to predict the activity of new, untested analogues, guiding their synthesis and experimental evaluation frontiersin.orguspto.gov.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their complexes over time nih.govuff.br. For this compound, MD simulations can reveal the stability of its binding to a target, conformational changes it undergoes upon binding, and the flexibility of the binding site, all of which are critical for understanding the molecular basis of its activity nih.govfrontiersin.org.

Computational tools enable the virtual screening of large libraries of compounds, the design of novel chemical entities, and the optimization of lead compounds by predicting their properties and interactions before costly synthesis and experimental testing spirochem.comspirochem.com. This accelerates the drug discovery process by providing a rational basis for chemical modifications.

Preclinical Pharmacological Investigations of Senegenin: Mechanistic Insights

Anti-apoptotic Mechanisms and Cell Survival Modulation by Senegenin

Influence on Apoptosis-Related Protein Expression (e.g., Bcl-2/Bax ratio, Caspases, Cyt c)

Preclinical studies have demonstrated this compound's ability to modulate the expression of proteins crucial to the apoptotic pathway, thereby exerting anti-apoptotic effects. Research indicates that this compound significantly increases the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax proteins. Specifically, this compound upregulates Bcl-2 protein expression while inhibiting Bax protein expression. This modulation is critical as the Bcl-2/Bax ratio plays a pivotal role in determining whether a cell undergoes apoptosis. nih.govnih.gov

Furthermore, this compound has been shown to prevent the leakage of Cytochrome c from mitochondria into the cytoplasm. The release of Cytochrome c is a key event in the intrinsic apoptotic pathway, leading to the activation of caspases. By inhibiting Cytochrome c leakage and protecting mitochondrial structure, this compound effectively inhibits the activation of downstream caspases, including cleaved caspase-3, thus preventing programmed cell death in neuronal cells. nih.govscispace.com

Table 1: Influence of this compound on Apoptosis-Related Proteins

Protein/RatioEffect of this compound TreatmentMechanism/OutcomeSource
Bcl-2/Bax ratioIncreasedUpregulation of Bcl-2, inhibition of Bax expression nih.govnih.gov
Bcl-2 expressionUpregulatedAnti-apoptotic effect nih.gov
Bax expressionInhibitedPrevents formation of Bax dimers nih.gov
Cytochrome c (Cyt c)Leakage preventedProtection of mitochondrial structure, inhibits caspase activation nih.govscispace.com
Caspase-3Cleaved levels reducedInhibition of apoptosis scispace.com

Activation of Pro-survival Signaling Pathways (e.g., PI3K/Akt pathway)

This compound promotes neuronal survival by activating key pro-survival signaling pathways, notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Studies have revealed that this compound dose-dependently enhances the phosphorylation of both PI3K (P-PI3K) and Akt (P-Akt). nih.gov This activation is crucial for its neurotrophic effects, including promoting neurite outgrowth and neuronal survival. spandidos-publications.comnih.gov

Experimental evidence supports the direct involvement of the PI3K/Akt pathway, as the neurotrophic effects induced by this compound, such as neurite outgrowth and neuronal survival, were significantly attenuated by the specific PI3K inhibitor LY294002. This indicates that the PI3K/Akt signaling cascade is essential for this compound's observed pro-survival activities. spandidos-publications.comnih.gov The PI3K/Akt pathway is a critical regulator of cell survival and is often implicated in preventing neuronal cell loss in various brain diseases. spandidos-publications.comharvard.edu

Table 2: Activation of PI3K/Akt Signaling Pathway by this compound

Pathway ComponentEffect of this compound TreatmentObservation/MechanismSource
PI3K phosphorylation (P-PI3K)Increased (dose-dependent)Activation of the PI3K/Akt pathway nih.gov
Akt phosphorylation (P-Akt)Increased (dose-dependent)Activation of the PI3K/Akt pathway, blocked by LY294002 nih.govspandidos-publications.comnih.gov
Neurite OutgrowthPromotedEffect inhibited by PI3K inhibitor LY294002 spandidos-publications.comnih.gov
Neuronal SurvivalPromotedEffect inhibited by PI3K inhibitor LY294002 spandidos-publications.comnih.gov

Neurobiological Effects and Mechanisms of this compound in Preclinical Models

Neurotrophic and Neurogenesis-Promoting Actions (e.g., neurite outgrowth, expression of MAP2 mRNA and BDNF mRNA)

This compound exhibits significant neurotrophic and neurogenesis-promoting actions in preclinical models. It has been shown to promote neurite outgrowth and enhance neuronal survival in primary cultured rat cortical neurons. spandidos-publications.comnih.gov These neurotrophic effects are vital for maintaining neuronal integrity and function.

Modulation of Synaptic Plasticity and Neurotransmitter Systems (e.g., NMDA receptor NR2B subunit expression)

This compound plays a role in modulating synaptic plasticity and neurotransmitter systems, which are fundamental to learning and memory. A notable finding is this compound's ability to increase the expression of the N-methyl-D-aspartate (NMDA) receptor NR2B subunit in the hippocampus of rats. plos.org The NR2B subunit of the NMDA receptor is particularly important for synaptic plasticity, including long-term potentiation (LTP), and is closely linked to cognitive functions such as learning and memory. plos.orgnih.govnih.gov

In a rat model of hepatic ischemia-reperfusion (HIR), which induces cognitive dysfunction, a decrease in NMDA receptor NR2B subunit mRNA and protein expressions was observed in the hippocampus. Administration of this compound attenuated HIR-induced cognitive impairment and notably increased NR2B expression in a dose- and time-dependent manner. plos.org This suggests that this compound's neuroprotective effects and its ability to enhance synaptic plasticity are, at least in part, mediated through the upregulation of NR2B subunit expression. plos.orgfrontiersin.org

Anti-neuroinflammatory Effects in Central Nervous System Models

This compound demonstrates significant anti-neuroinflammatory effects within central nervous system models. It has been reported to regulate inflammatory pathways by inhibiting Nuclear Factor-kappa B (NF-κB) and down-regulating the activity of NLRP3 inflammasome-related proteins. nih.gov NF-κB is a central mediator of pro-inflammatory gene induction, and its inhibition can reduce the production of inflammatory cytokines. mdpi.com

Furthermore, this compound inhibits the secretion of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov These cytokines are major contributors to neuroinflammation, which can lead to neuronal damage and neurodegenerative diseases. By modulating these key inflammatory mediators and pathways, this compound exerts a protective effect against neuroinflammation in the brain. nih.gov

Regulation of Tau Phosphorylation and Amyloid-β Aggregation Mechanisms

This compound has been investigated for its potential to regulate key pathological hallmarks of neurodegenerative diseases, specifically Tau phosphorylation and Amyloid-beta (Aβ) aggregation. Studies indicate that this compound can inhibit the abnormal phosphorylation of tau protein. This is achieved by regulating glycogen (B147801) synthase kinase-3 beta (GSK-3β) and cyclin-dependent kinase-5 (CDK-5), and by up-regulating the activity of protein phosphatase-1 (PP-1) and protein phosphatase-2A (PP-2A). frontiersin.orgfrontiersin.org Additionally, this compound protects neurons from Aβ-induced tau phosphorylation by down-regulating protein kinase A (PKA) and inhibiting the hyperphosphorylation of MAPT Ser396. frontiersin.orgfrontiersin.org Abnormal tau phosphorylation leads to its dissociation from microtubules and aggregation into neurofibrillary tangles, a hallmark of Alzheimer's disease. nih.govnih.gov

Regarding Amyloid-beta aggregation, this compound has shown the capability to clear the abnormal deposition of Aβ. This is achieved by enhancing the ability of ubiquitin to recognize and bind abnormally accumulated proteins, increasing E3 expression, and boosting proteasome activity. frontiersin.orgfrontiersin.org This mechanism, involving the ubiquitin-proteasome pathway (UPP), contributes to the clearance of Aβ and tau, protecting neuronal structural and functional integrity. frontiersin.orgfrontiersin.org

Table 3: Regulation of Tau Phosphorylation and Amyloid-β Aggregation by this compound

Pathological HallmarkEffect of this compound TreatmentMechanistic InsightsSource
Tau PhosphorylationInhibitedRegulates GSK-3β/CDK-5, upregulates PP-1/PP-2A activity, downregulates PKA, inhibits MAPT Ser396 hyperphosphorylation frontiersin.orgfrontiersin.org
Amyloid-β AggregationInhibited/ClearedEnhances ubiquitin recognition, increases E3 expression, boosts proteasome activity (UPP) frontiersin.orgfrontiersin.org

Diverse Pharmacological Actions and Underlying Molecular Targets

This compound exhibits a broad spectrum of pharmacological actions, mediated through intricate molecular mechanisms involving various cellular pathways and targets.

Effects on Renal Injury Pathways (e.g., TLR4/NF-κB signaling pathway)

This compound has demonstrated protective effects against renal injury, specifically by modulating inflammatory pathways. Studies have shown that this compound significantly reduces key indicators of kidney damage, such as blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (Scr) wikipedia.orgwikipedia.orgwikipedia.org. Furthermore, it effectively inhibits acute kidney injury (AKI) induced by lipopolysaccharide (LPS)-mediated inflammatory responses in a dose-dependent manner wikipedia.orgwikipedia.orgwikipedia.org.

The underlying mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway wikipedia.orgwikipedia.orgwikipedia.orgnih.gov. TLR4, a pattern recognition receptor, plays a crucial role in initiating inflammatory responses that can exacerbate kidney injury citeab.comlabsolu.ca. This compound's intervention in this pathway is multifaceted: it inhibits the degradation of IκB (inhibitor of kappa B), which is crucial for preventing NF-κB activation. Additionally, this compound suppresses the activation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways. These actions collectively lead to a reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as the expression of cyclooxygenase-2 (COX-2) protein, both in vivo and in vitro wikipedia.orgwikipedia.org.

Table 1: Effects of this compound on Renal Injury Markers and Pathways

Marker/PathwayEffect of this compoundMechanism/ObservationSource
BUN & ScrSignificantly reducedIndicators of kidney damage wikipedia.orgwikipedia.orgwikipedia.org
LPS-induced AKIDose-dependently inhibitedAttenuation of inflammatory response wikipedia.orgwikipedia.orgwikipedia.org
TLR4/NF-κB pathwayInhibitedCentral to anti-inflammatory action wikipedia.orgwikipedia.orgwikipedia.orgnih.gov
IκB degradationInhibitedPrevents NF-κB activation wikipedia.orgwikipedia.org
ERK & p38 MAPK activationInhibitedDownstream signaling modulation wikipedia.orgwikipedia.org
TNF-α, IL-1β, IL-6 productionReducedSuppression of pro-inflammatory cytokines wikipedia.orgwikipedia.org
COX-2 expressionReducedInhibition of inflammatory enzyme wikipedia.orgwikipedia.org

Attenuation of Pulmonary Fibrosis via Cellular Senescence Pathways (e.g., Sirt1/Pgc-1α pathway activation)

This compound has demonstrated efficacy in attenuating pulmonary fibrosis, a debilitating interstitial lung disease guidetopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.govciteab.com. Its therapeutic effect is primarily attributed to its ability to inhibit oxidative-stress-induced epithelial cell senescence guidetopharmacology.orgwikipedia.orgciteab.com. Cellular senescence, particularly in alveolar type II epithelial (ATII) cells, is recognized as a critical pathogenic mechanism in the progression of idiopathic pulmonary fibrosis (IPF) guidetopharmacology.orgciteab.com.

The mechanistic insights reveal that this compound promotes the expression of sirtuin 1 (Sirt1) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (Pgc-1α) guidetopharmacology.orgwikipedia.org. Sirt1 is a protein known for its role in anti-aging and is a key target for various diseases, including IPF guidetopharmacology.org. Research indicates that the antioxidative and antisenescent effects of this compound are suppressed when Sirt1 and Pgc-1α genes are specifically silenced guidetopharmacology.orgwikipedia.org. Furthermore, in vivo treatment with Sirt1 inhibitors abrogated the this compound-induced improvements in antioxidation, epithelial cell antisenescence, and antifibrosis guidetopharmacology.orgwikipedia.org. These findings collectively suggest that the Sirt1/Pgc-1α pathway is pivotal in mediating this compound's antifibrotic effects on lung fibrosis by regulating antioxidative and antisenescent processes guidetopharmacology.orgwikipedia.org.

Table 2: Effects of this compound on Pulmonary Fibrosis and Cellular Senescence

Effect/PathwayObservation/MechanismSource
Pulmonary FibrosisAttenuated guidetopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.govciteab.com
Epithelial Cell SenescenceInhibited (oxidative-stress-induced) guidetopharmacology.orgwikipedia.orgciteab.com
Sirt1 ExpressionPromoted guidetopharmacology.orgwikipedia.org
Pgc-1α ExpressionPromoted guidetopharmacology.orgwikipedia.org
Sirt1/Pgc-1α PathwayActivated; mediates antifibrotic, antioxidative, and antisenescent effects guidetopharmacology.orgwikipedia.org

Antidepressant-like Effects and Glutamatergic Modulation

This compound exhibits antidepressant-like effects, particularly in animal models of chronic unpredictable mild stress (CUMS)-induced depression wikipedia.orglipidmaps.orgwikipedia.orgresearchgate.netlatoxan.comguidetopharmacology.orgguidetoimmunopharmacology.orgnih.gov. These effects involve the modulation of inflammatory responses and neurotrophic factors.

Mechanistically, this compound regulates the inflammatory pathway of NOD-like receptor protein 3 (NLRP3) by inhibiting NF-κB wikipedia.orgwikipedia.orgresearchgate.netlatoxan.comguidetopharmacology.orgnih.gov. The NLRP3 inflammasome plays a significant role in the inflammatory processes linked to depression wikipedia.orgwikipedia.org. This compound's action leads to an upregulation of neurotrophic factor proteins such as brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3) wikipedia.orgwikipedia.org. Concurrently, it down-regulates the activity of NLRP3 inflammasome-related proteins and inhibits the secretion of pro-inflammatory cytokines like IL-1β and TNF-α wikipedia.orgwikipedia.org.

In terms of glutamatergic modulation, this compound has been shown to increase the expression of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B) in the rat hippocampus wikipedia.orgciteab.comguidetopharmacology.org. Glutamatergic dysfunction, particularly involving NMDA receptors, is implicated in the pathophysiology of depression labsolu.ca. The ability of this compound to modulate NR2B expression suggests a potential mechanism by which it exerts its antidepressant-like effects, influencing synaptic plasticity and neuronal function.

Table 3: Antidepressant-like Effects and Glutamatergic Modulation by this compound

Effect/TargetObservation/MechanismSource
Antidepressant-like effectsObserved in CUMS mice wikipedia.orglipidmaps.orgwikipedia.orgresearchgate.netlatoxan.comguidetopharmacology.orgguidetoimmunopharmacology.orgnih.gov
NLRP3 inflammasomeInhibited via NF-κB pathway wikipedia.orgwikipedia.orgresearchgate.netlatoxan.comguidetopharmacology.orgnih.gov
Neurotrophic factors (BDNF, NT-3)Upregulated wikipedia.orgwikipedia.org
IL-1β, TNF-α secretionInhibited wikipedia.orgwikipedia.org
NR2B expressionIncreased in rat hippocampus wikipedia.orgciteab.comguidetopharmacology.org

Immunomodulatory Effects

Table 4: Immunomodulatory Actions of this compound

Effect/TargetObservation/MechanismSource
Immune functionEnhanced wikipedia.org
Immune adjuvant activityDemonstrated wikipedia.org
IL-1β production (in microglia)Inhibited plos.org
ROS production (in microglia)Inhibited plos.org
NLRP3 inflammasome activationDecreased plos.org
PGE2 & NO production (in macrophages)Suppressed wikipedia.org
MAPK/NF-κB pathwaySuppressed wikipedia.org
Nrf2/HO-1 pathwayActivated wikipedia.org
NOS & COX-2 gene expressionReduced wikipedia.org

In Vitro Research on Senegenin S Biological Activities

Dose-Dependent and Time-Dependent Effects on Cellular Models

The biological effects of senegenin in vitro are highly dependent on its concentration, with different cellular models showing distinct responses. Research has highlighted that the therapeutic window for this compound's beneficial effects is well-defined, as concentrations outside this range may be less effective or even cytotoxic.

In neuronal models, this compound has demonstrated significant dose-dependent neuroprotective properties. Pre-treatment with this compound at concentrations of 1–4 μg/ml was found to inhibit the production of reactive oxygen species (ROS) in hippocampal nerve cells in a dose-dependent manner. nih.gov Studies on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, showed that pre-incubation with 20 μg/ml and 40 μg/ml of this compound for 24 hours significantly increased cell viability against Aβ-induced cytotoxicity. nih.gov Similarly, in primary cultured rat cortical neurons, this compound at concentrations of 0.5 µmol/L, 1 µmol/L, and 2 µmol/L enhanced cell survival in a dose-dependent fashion. researchgate.net

The protective effects of this compound also extend to retinal ganglion cells (RGCs). In a model of hydrogen peroxide (H₂O₂)-induced injury, this compound provided effective protection at concentrations of 10, 20, and 40 μmol/L, with the greatest efficacy observed at 40 μmol/L. nih.gov However, concentrations of 80 and 160 μmol/L were found to be toxic to RGCs, underscoring the importance of dose in mediating the compound's biological activity. nih.gov

In models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to inhibit key inflammatory pathways. researchgate.net This suggests a dose-dependent anti-inflammatory effect, reducing the production of inflammatory mediators. researchgate.net

Furthermore, in studies involving alveolar epithelial cells, this compound concentrations up to 300 μM did not significantly impact cell viability. nih.gov When these cells were subjected to oxidative stress to induce senescence, this compound at concentrations of 30 µM and 100 µM significantly inhibited this process. nih.gov

While dose-dependency is a well-documented aspect of this compound's in vitro activity, time-dependent effects are less characterized in the existing literature, with most studies focusing on pre-treatment or co-treatment over a fixed duration (e.g., 24 to 48 hours).

Investigation of Specific Cellular Processes Affected by this compound

This compound has been shown to exert a protective effect on cellular viability, particularly in neuronal cell models under conditions of stress. In studies using PC12 cells subjected to amyloid-beta (Aβ)-induced cytotoxicity, pre-incubation with this compound at concentrations of 20 and 40 μg/ml significantly attenuated cell death and increased cell viability by 23% and 34%, respectively. nih.gov This protective effect is crucial for neuronal survival in environments characterized by proteotoxicity.

Similarly, this compound demonstrates a significant ability to preserve the viability of RGCs exposed to oxidative stress. Treatment with this compound at concentrations of 10, 20, and 40 μmol/L effectively protected RGCs from H₂O₂-induced injury, a common model for studying glaucomatous neurodegeneration. nih.gov The mechanism for this enhanced viability is linked to the inhibition of apoptosis. nih.gov In contrast, in non-pathological conditions, this compound at concentrations up to 300 μM showed no significant adverse effects on the viability of alveolar epithelial cells, indicating a favorable selectivity for stressed cells. nih.gov

This compound modulates the expression of a range of genes and proteins involved in cell survival, apoptosis, neurotrophic support, and antioxidant defense. In cultured cerebral cortical neurons, this compound at low, medium, and high concentrations significantly increased the mRNA expression of Microtubule-Associated Protein 2 (MAP2) and Brain-Derived Neurotrophic Factor (BDNF), both of which are vital for neuronal structure and function. researchgate.net

A key aspect of this compound's mechanism is its ability to regulate the Bcl-2 family of proteins, which are central to the intrinsic apoptosis pathway. In H₂O₂-treated retinal neurons, this compound treatment led to an up-regulation of the anti-apoptotic protein Bcl-2 and a decrease in the levels of pro-apoptotic factors like Bax, cytochrome C, and cleaved caspase-3. nih.govresearchgate.net This shift in the Bcl-2/Bax ratio inhibits the apoptotic cascade and promotes cell survival. nih.govresearchgate.net

Furthermore, this compound influences antioxidant gene expression. It up-regulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) in a dose-dependent manner by activating the Keap-Nrf2-ARE pathway, which plays a critical role in cellular defense against oxidative stress. researchgate.net In alveolar epithelial cells, this compound was found to promote the expression of Sirtuin 1 (Sirt1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (Pgc-1α), proteins integral to cellular metabolism and resistance to oxidative stress-induced senescence. nih.gov

The neuroprotective qualities of this compound have been extensively documented in various neuronal culture systems. Its protective actions are multifaceted, involving the reduction of oxidative stress, inhibition of apoptosis, and promotion of neurite growth. nih.govnih.gov In PC12 cells, this compound not only protected against Aβ-induced cytotoxicity but also actively promoted neuritogenesis. nih.gov At concentrations of 1 μg/ml and 5 μg/ml, it triggered significant increases in the total number, average length, and maximum length of neurites, suggesting a role in promoting neuronal repair and synaptic connectivity. nih.gov

The anti-apoptotic effects of this compound are a cornerstone of its neuroprotective profile. By increasing the Bcl-2/Bax ratio and decreasing the activity of caspase-3, this compound effectively interferes with the execution of the apoptotic program in neuronal cells, including hippocampal neurons and RGCs. nih.gov This action helps to preserve neuronal populations that would otherwise be lost to oxidative stress or neurotoxic insults. nih.gov The neurotrophic properties of this compound are further supported by its ability to increase the expression of BDNF and MAP2 mRNA in cortical neurons, which are essential for neuron survival and the maintenance of synaptic structure. nih.govresearchgate.net

In vitro studies have indicated that this compound possesses anti-inflammatory properties by modulating macrophage activity. In the RAW 264.7 macrophage cell line, a widely used model for studying inflammatory responses, this compound has been shown to counteract the effects of the potent inflammatory stimulus, lipopolysaccharide (LPS). researchgate.net

Research indicates that this compound inhibits the LPS-induced inflammatory cascade by targeting key signaling pathways. Specifically, it has been observed to inhibit the phosphorylation of p38 and Extracellular signal-regulated kinase (ERK), components of the Mitogen-activated protein kinase (MAPK) pathway. researchgate.net Additionally, this compound suppresses the phosphorylation of IκBα, which in turn prevents the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. researchgate.net The downstream effect of this pathway inhibition is a marked reduction in the production and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.net These findings highlight this compound's potential to temper excessive inflammatory responses at the cellular level.

This compound has demonstrated a significant capacity to inhibit cellular senescence and the expression of fibrotic biomarkers in alveolar epithelial cells, which is a critical pathological feature of pulmonary fibrosis. nih.gov In epithelial cells induced into senescence by oxidative stress (H₂O₂), treatment with this compound at 30 µM and 100 µM markedly reduced the activity of senescence-associated β-galactosidase, a key hallmark of senescent cells. nih.gov

This anti-senescent effect is accompanied by a reduction in the senescence-associated secretory phenotype (SASP), which includes a variety of pro-inflammatory and pro-fibrotic factors. This compound significantly lowered the expression levels of the senescence markers p21 and p16, as well as SASP factors such as TNF-α, IL-1β, IL-6, and IL-8. nih.gov

The underlying mechanism for these anti-senescence and anti-fibrotic effects appears to be the activation of the Sirt1/Pgc-1α signaling pathway. nih.gov Studies have shown that this compound promotes the expression of both Sirt1 and Pgc-1α. The antioxidative and anti-senescent effects of this compound were diminished when the genes for Sirt1 and Pgc-1α were silenced, confirming that this pathway is a key mediator of this compound's protective actions in epithelial cells. nih.gov

In Vivo Preclinical Efficacy Studies of Senegenin in Animal Models

Evaluation of Senegenin in Neurodegenerative and Cognitive Impairment Models

This compound has been investigated for its neuroprotective properties in several animal models of neurodegenerative diseases and cognitive impairment. These studies highlight its potential to mitigate neuronal damage and enhance cognitive functions.

Alzheimer's Disease Models and Cognitive Enhancement Assessment (e.g., AD rats, Aβ-induced models)

This compound, also known as Tenuigenin, has demonstrated promise in models relevant to Alzheimer's disease (AD). Research indicates it may improve cognitive function by enhancing hippocampal neurogenesis. researchgate.net In vivo studies using APP/PS1 transgenic AD mice revealed that administration of this compound significantly ameliorated cognitive decline. researchgate.net This effect is potentially linked to the activation of the GSK-3β/β-catenin signaling pathway. researchgate.net Furthermore, in vitro studies have shown that this compound treatment can suppress the secretion of amyloid-β (Aβ) protein and reduce its cytotoxicity, a key pathological hallmark of Alzheimer's disease. mdpi.com

In other models of cognitive dysfunction, such as that induced by hepatic ischemia-reperfusion (HIR) in rats, this compound has been shown to attenuate cognitive impairment. nih.govmdpi.com Treatment with this compound significantly mitigated memory deficits observed in step-down and Y-maze tests. mdpi.com This neuroprotective effect was associated with an increased expression of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B in the hippocampus, suggesting a mechanism related to improving dysfunctional glutamate (B1630785) neurotransmission. nih.govmdpi.com These findings suggest that this compound could be a potential agent for addressing cognitive deficits seen in neurodegenerative diseases like AD. nih.govmdpi.com

Table 1: Effects of this compound in Alzheimer's Disease and Cognitive Impairment Models

Animal ModelKey FindingsPotential Mechanism of Action
APP/PS1 Transgenic AD MiceSignificantly ameliorated cognitive decline.Enhancement of hippocampal neurogenesis via GSK-3β/β-catenin pathway activation. researchgate.net
Hepatic Ischemia-Reperfusion (HIR) RatsAttenuated cognitive impairment in behavioral tests (step-down, Y-maze). mdpi.comIncreased hippocampal expression of NMDA receptor subunit NR2B. nih.govmdpi.com
In Vitro Aβ ModelsSuppressed secretion of amyloid-β protein and attenuated its cytotoxicity. mdpi.comNot specified in the provided text.

Spinal Cord Injury and Optic Nerve Protection Models (e.g., SCI rats, H2O2-induced RGCs damage)

This compound has demonstrated significant neuroprotective effects in models of physical neuronal injury, including spinal cord injury (SCI) and damage to retinal ganglion cells (RGCs).

In a rat model of spinal cord contusion injury, treatment with this compound substantially improved motor function. nih.govmdpi.com Rats treated with the compound showed significantly better scores on the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale and inclined plane tests compared to untreated rats at 1 to 4 weeks post-injury. nih.gov Histological analysis revealed that this compound reduced the size of syringomyelic cavities and increased nerve fiber density. nih.govmdpi.com Mechanistically, this compound was found to inhibit neuronal apoptosis at the injury site by down-regulating the expression of pro-apoptotic proteins Bax and Caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2. nih.govmdpi.com

In a model of oxidative stress-induced damage to RGCs, which are crucial for vision, this compound provided protection against hydrogen peroxide (H2O2)-induced injury. researchgate.net The compound effectively reduced neuronal apoptosis caused by H2O2. This protective action was associated with an up-regulation of Bcl-2 and decreased levels of cytochrome C and cleaved caspase-3, further supporting its anti-apoptotic mechanism. researchgate.net

Table 2: Efficacy of this compound in Neuronal Injury Models

Animal ModelKey FindingsObserved Biomarker Changes
Spinal Cord Contusion Injury (Rats)Improved hindlimb motor function; reduced syringomyelic cavity size; increased nerve fiber density. nih.govmdpi.comDecreased Bax and Caspase-3 mRNA and protein levels; increased Bcl-2 mRNA and protein levels. nih.gov
H2O2-Induced RGCs Damage (In Vitro)Protected RGCs from H2O2-induced injury; reduced neuronal apoptosis. researchgate.netIncreased Bcl-2 expression; decreased cytochrome C and cleaved caspase-3 levels. researchgate.net

Efficacy in Inflammatory and Oxidative Stress-Related Animal Models

The therapeutic potential of this compound extends to conditions characterized by significant inflammation and oxidative stress, as demonstrated in models of lung and kidney injury.

Acute Lung Injury (ALI) and Pulmonary Fibrosis Models (e.g., LPS-induced ALI mice, bleomycin-induced pulmonary fibrosis mice)

In a rat model of sepsis-induced acute lung injury (ALI), this compound treatment significantly attenuated lung damage. nih.gov This was evidenced by a reduction in the lung wet/dry weight ratio, protein leakage, and leukocyte infiltration. nih.gov this compound also decreased the activity of myeloperoxidase (MPO), a marker of neutrophil infiltration. nih.gov Furthermore, it combated oxidative stress by markedly decreasing malondialdehyde (MDA) content while increasing superoxide (B77818) dismutase (SOD) activity and glutathione (B108866) (GSH) levels. nih.gov The anti-inflammatory effect was demonstrated by reduced serum levels of TNF-α and IL-1β, and inhibition of NF-κB nuclear translocation in the lungs. nih.gov

In a mouse model of bleomycin-induced pulmonary fibrosis, this compound administration improved the pathological changes in lung tissue morphology and structure. Treatment with this compound led to a reduction in markers of fibrosis, including lower hydroxyproline (B1673980) content in lung tissues and decreased mRNA and protein expression of α-SMA and type I collagen. The compound also reduced levels of reactive oxygen species (ROS) and MDA, while increasing GSH levels and SOD activity in the fibrotic lung tissue.

Table 3: this compound's Effects in Lung Injury and Fibrosis Models

Animal ModelPathological ImprovementsAnti-Inflammatory/Oxidative Stress Effects
Sepsis-Induced ALI (Rats)Reduced lung wet/dry ratio, protein leak, and leukocyte infiltration. nih.govDecreased MPO, MDA, TNF-α, IL-1β; Increased SOD, GSH; Inhibited NF-κB activation. nih.gov
Bleomycin-Induced Pulmonary Fibrosis (Mice)Improved lung tissue morphology; reduced Ashcroft fibrosis score.Decreased hydroxyproline, α-SMA, Col1a1, ROS, MDA; Increased GSH, SOD activity.

Kidney Injury Models (e.g., LPS-induced AKI mice)

This compound (Tenuigenin) has shown a protective effect in a mouse model of sepsis-induced acute kidney injury (AKI) established by cecal ligation and puncture (CLP). Treatment with this compound alleviated pathological damage to kidney tissue and attenuated renal dysfunction. The study demonstrated that this compound administration inhibited the release of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The renoprotective effects of this compound are suggested to be linked to its anti-inflammatory properties, specifically through the inhibition of the NF-κB signaling pathway. In the CLP-challenged mice, this compound treatment suppressed the activation of NF-κB in the kidneys.

Table 4: this compound's Efficacy in Sepsis-Induced Acute Kidney Injury

Animal ModelKey FindingsMechanism of Action
Sepsis-Induced AKI (CLP Mice)Alleviated kidney tissue damage; attenuated renal dysfunction; suppressed TNF-α and IL-6 production.Inhibition of the NF-κB signaling pathway.

Behavioral Phenotype Modulation in Animal Models of Neurological and Psychiatric Disorders (e.g., chronic unpredictable mild stress (CUMS) mice model of depression)

This compound has been shown to exert significant anti-depressant effects in a chronic unpredictable mild stress (CUMS) mouse model of depression. Treatment with this compound remarkably ameliorated CUMS-induced behavioral abnormalities. Specifically, it improved locomotor activity, increased sucrose (B13894) intake in the Sucrose Preference Test (SPT), and decreased immobility time in both the Tail Suspension Test (TST) and Forced Swimming Test (FST).

On a molecular level, this compound treatment improved the protein levels of Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3) in the hippocampus. The anti-depressant action of this compound is also linked to its anti-inflammatory properties. It was found to down-regulate the activation of the NLRP3 inflammasome pathway in the hippocampus of CUMS mice, which in turn inhibited the secretion of the pro-inflammatory cytokine IL-1β. These results suggest that this compound's therapeutic effects in this depression model are mediated through both neurotrophic and anti-inflammatory mechanisms.

Table 5: Behavioral and Molecular Effects of this compound in a CUMS Mouse Model of Depression

Behavioral TestEffect of this compoundAssociated Molecular Changes
Locomotor ActivityImproved activity.Increased protein levels of BDNF and NT-3; Down-regulated NLRP3 inflammasome pathway; Inhibited IL-1β secretion.
Sucrose Preference Test (SPT)Increased sucrose intake.
Tail Suspension Test (TST)Decreased immobility time.
Forced Swimming Test (FST)Decreased immobility time.

Pharmacokinetic and Pharmacodynamic Investigations in Animal Systems (e.g., absorption, distribution, metabolism, excretion, target engagement)

Pharmacokinetic Profile in Animal Models

Pharmacokinetic studies in animal models have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Investigations in mice have provided specific parameters that characterize its behavior in vivo.

Absorption and Bioavailability Research involving the oral and intravenous administration of this compound to mice has demonstrated that the compound has low oral bioavailability. nih.gov Following oral administration, the absolute bioavailability of this compound was determined to be 8.7%. nih.govnih.gov This suggests limited absorption from the gastrointestinal tract or significant first-pass metabolism.

Metabolism and Excretion The pharmacokinetic data from studies in mice indicate that this compound is rapidly metabolized and eliminated from the body. nih.gov The half-life (t½) of this compound was found to be relatively short, recorded at 2.6 ± 0.6 hours after oral administration. researchgate.net This rapid clearance suggests efficient metabolic processes acting on the compound. nih.gov

The main pharmacokinetic parameters for this compound in mice, as determined by a noncompartmental model analysis, are detailed in the table below. nih.gov

ParameterIntravenous (5 mg/kg)Oral (60 mg/kg)
AUC(0-t) (ng/mLh) 4976 ± 589434.2 ± 67.8
AUC(0-∞) (ng/mLh) 5032 ± 593454.7 ± 66.0
t½z (h) 2.5 ± 0.42.6 ± 0.6
CLz/F (L/h/kg) 1.0 ± 0.1132.0 ± 19.3
Vz/F (L/kg) 3.6 ± 0.6494.3 ± 89.9
Cmax (ng/mL) 3165 ± 43298.4 ± 19.5
Data derived from a study in ICR mice. nih.gov

Pharmacodynamic Investigations and Target Engagement

In vivo studies have begun to elucidate the mechanisms of action of this compound by identifying its molecular targets. These investigations show that this compound's therapeutic effects are linked to its ability to modulate specific signaling pathways and protein expression.

Sirtuin 1 (Sirt1) Activation In a mouse model of pulmonary fibrosis, this compound was found to exert significant antifibrotic and antisenescent effects by activating the Sirt1/Pgc-1α signaling pathway. nih.govnih.gov Sirt1 was identified as a key molecular target; the therapeutic effects of this compound were suppressed when a Sirt1 inhibitor was co-administered. nih.gov The study demonstrated that this compound's ability to reduce oxidative stress and inhibit epithelial cell senescence is mediated through its engagement and activation of Sirt1. nih.govnih.gov

NMDA Receptor Subunit NR2B Upregulation In a rat model of hepatic ischemia-reperfusion (HIR) induced cognitive dysfunction, this compound demonstrated a neuroprotective role by modulating the N-methyl-D-aspartate (NMDA) receptor. plos.org The study found that HIR-induced memory impairment was associated with a decrease in the expression of the NMDA receptor subunit NR2B in the hippocampus. plos.org Administration of this compound was shown to increase the expression of NR2B, which correlated with the attenuation of cognitive impairment. plos.org This finding suggests that NR2B is a critical pharmacodynamic target for this compound's neuroprotective effects. plos.org

Emerging Research Directions and Future Perspectives in Senegenin Studies

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics, Proteomics, Chinmedomics) for Comprehensive Understanding

The integration of advanced omics technologies, such as metabolomics, transcriptomics, and proteomics, is crucial for unraveling the intricate mechanisms underlying senegenin's diverse biological activities researchgate.netoup.com. These high-throughput approaches can provide a comprehensive view of the molecular changes induced by this compound at systemic levels. For instance, multi-omics conjoint analysis offers a promising avenue for identifying candidate genes responsible for specific biological features and elucidating the biosynthesis of secondary metabolites oup.com. Researchers are already affiliated with "Chinmedomics Research Centers" and "Metabolomics Laboratories" to study compounds like this compound, indicating the ongoing application of these technologies nih.gov. Such integrated analyses can reveal novel biomarkers, pathway modulations, and drug targets, providing a deeper understanding of this compound's pharmacological effects and guiding rational drug development.

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

While existing research has identified several pathways modulated by this compound, including MAPK/NF-κB, Nrf2/HO-1, PI3K/Akt, ROS/Ca2+, and BDNF-TrkB signaling pathways, there is a clear need to explore novel biological targets and undiscovered mechanistic pathways nih.govmdpi.comfrontiersin.org. This compound has been shown to protect against oxidative stress by activating the Keap-Nrf2-ARE pathway, reducing reactive oxygen species (ROS) accumulation, and up-regulating Nrf2 and HO-1 expression nih.gov. It can also inhibit inflammatory responses by suppressing MAPK/NF-κB and activating Nrf2/HO-1 pathways nih.gov. Furthermore, this compound's anti-fibrotic effects involve the Sirt1/Pgc-1α signaling pathway, suggesting Sirt1 as a key target mdpi.com. Its ability to regulate O-GlcNAcylation and impact NF-κB and JNK signaling pathways in hepatocellular carcinoma cells points to further unexplored mechanisms wjgnet.com. Future studies should focus on identifying the primary target proteins of O-GlcNAcylation and other yet-to-be-discovered molecular interactions to fully map this compound's mechanistic landscape.

Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy

The development of advanced delivery systems is a critical future direction for enhancing the preclinical efficacy of this compound. Current limitations in drug delivery systems for natural products, particularly in the context of neurodegenerative diseases, highlight this need mdpi.com. Advanced drug delivery systems, such as nanoparticles or liposomes, are being explored for saponin (B1150181) compounds from Polygala tenuifolia, including this compound, to improve their bioavailability, targeting, and retention time in the body researchgate.net. Given this compound's lipophilicity and small molecular size (molecular weight 537), which allows it to pass through the blood-brain barrier, optimizing its delivery through these systems could significantly enhance its therapeutic outcomes, especially for central nervous system-related conditions researchgate.net.

Standardization and Quality Control of this compound-Containing Materials for Research Purposes

Standardization and quality control of this compound-containing materials are paramount for ensuring consistent and reliable research outcomes. The efficacy of Polygala tenuifolia extracts, from which this compound is derived, can vary significantly due to differences in habitat, harvest season, and processing techniques vellmanherbs.com. There is an urgent need to establish standardized extraction and purification methods for this compound to ensure its consistent production and to develop safe, stable, reliable, and specific quality guidelines nih.govvellmanherbs.comresearchgate.net. This includes defining objective technical parameters for separation and extraction technologies, which are currently often traditional and lack such parameters nih.govresearchgate.net. Robust quality control measures will ensure the reproducibility of research findings and facilitate the translation of preclinical data into clinical applications.

Mechanistic Linkages Between this compound's Diverse Biological Activities

Understanding the mechanistic linkages between this compound's diverse biological activities is a critical area for future research. This compound exhibits a wide array of activities, including anti-oxidation, anti-inflammation, anti-apoptosis, and effects on cognitive function, neuroprotection, and anti-fibrosis nih.govcaymanchem.comresearchgate.netmdpi.comwjgnet.com. For instance, questions remain regarding whether its anti-apoptotic, anti-inflammatory, and anti-injury pharmacological effects are interconnected with its antioxidative and anti-senescent properties mdpi.com. Investigating these interconnections could reveal common upstream regulatory pathways or master switches that govern multiple cellular processes, providing a more holistic understanding of this compound's therapeutic actions. Elucidating these linkages could also pave the way for developing this compound as a multi-target therapeutic agent for complex diseases involving interconnected pathological processes.

Q & A

Q. What molecular mechanisms underlie Senegenin's neuroprotective effects in Aβ-induced cellular models?

this compound's neuroprotective mechanisms involve modulation of apoptotic and oxidative stress pathways. Key methodologies include:

  • MTT Assays : Quantify cell viability under Aβ1-42 toxicity and this compound treatment .
  • Annexin-V/PI Staining : Detect apoptotic cells via flow cytometry, validated by dose-dependent reductions in apoptosis .
  • Western Blotting : Assess protein expression (e.g., Bcl-2/Bax ratio, PI3K/Akt pathway activation) to confirm anti-apoptotic and antioxidant effects .
  • ROS Measurement : Use DCFH-DA probes to evaluate oxidative stress reduction .

Q. How can researchers standardize in vitro models for studying this compound's efficacy?

Standardization requires:

  • Cell Line Selection : Use Aβ1-42-treated PC12 cells (rat adrenal medulla-derived) to model neuronal apoptosis .
  • Treatment Protocols : Define this compound concentration ranges (e.g., 1–50 µM) and pre-/co-treatment timelines to ensure reproducibility .
  • Control Groups : Include untreated cells, Aβ-only groups, and positive controls (e.g., PI3K/Akt inhibitors) to validate pathway specificity .

Q. What are the critical parameters for assessing this compound's antioxidant activity?

Focus on:

  • HO-1 and Nrf2 Levels : Measure nuclear translocation of Nrf2 and HO-1 expression via immunofluorescence or Western blotting .
  • ROS Quantification : Compare intracellular ROS levels between treated and untreated groups using fluorescent probes .
  • Dose-Response Curves : Establish this compound's effective concentration (EC50) for antioxidant effects .

Advanced Research Questions

Q. How can conflicting data on this compound's efficacy across studies be resolved?

Address contradictions through:

  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends or confounding variables (e.g., differences in Aβ isoforms or cell culture conditions) .
  • Experimental Replication : Reproduce studies with strict adherence to protocols (e.g., identical this compound purity, cell passage numbers) .
  • Pathway Crosstalk Analysis : Investigate interactions between PI3K/Akt and other pathways (e.g., MAPK/ERK) that may influence outcomes .

Q. What strategies optimize this compound's bioavailability and pharmacokinetics in in vivo models?

Advanced approaches include:

  • Nanoparticle Encapsulation : Improve solubility and blood-brain barrier penetration using lipid-based carriers .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS analyses to measure plasma half-life, tissue distribution, and metabolite identification in rodent models .
  • Dose-Response Studies : Test multiple administration routes (oral, intraperitoneal) to determine optimal delivery methods .

Q. How can multi-omics data enhance understanding of this compound's therapeutic potential?

Integrate:

  • Transcriptomics : RNA sequencing to identify this compound-regulated genes (e.g., apoptosis-related Bax, Bcl-2) .
  • Proteomics : SILAC labeling to quantify pathway-specific protein changes (e.g., PI3K/Akt activation) .
  • Metabolomics : LC-MS profiling to track oxidative stress metabolites (e.g., glutathione, malondialdehyde) .

Methodological and Analytical Challenges

Q. What statistical frameworks are most robust for analyzing this compound's dose-dependent effects?

Employ:

  • ANOVA with Post-Hoc Tests : Compare multiple treatment groups while controlling for Type I errors .
  • Regression Models : Correlate this compound concentration with apoptotic markers (e.g., caspase-3 activity) .
  • Power Analysis : Predefine sample sizes to ensure sufficient statistical power, minimizing false negatives .

Q. How can researchers align this compound studies with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Feasibility : Prioritize in vitro and rodent models before human trials due to ethical and logistical constraints .
  • Novelty : Investigate understudied mechanisms (e.g., this compound's impact on tau protein phosphorylation in Alzheimer’s models) .
  • Relevance : Link findings to unmet clinical needs (e.g., lack of disease-modifying Alzheimer’s therapies) .

Data Presentation and Reproducibility

Q. What are best practices for reporting this compound's experimental results?

Follow guidelines from and :

  • Tables : Summarize EC50 values, apoptosis rates, and ROS levels with SEM (Standard Error of Mean).
  • Figures : Use line graphs for dose-response curves and bar charts for protein expression comparisons .
  • Raw Data : Deposit in repositories like Figshare or Zenodo for transparency .

Q. How can methodological details be sufficiently documented for replication?

  • Supplemental Materials : Include step-by-step protocols for Western blotting, cell culture conditions, and this compound preparation .
  • Instrument Calibration : Report equipment specifications (e.g., flow cytometer models, antibody lot numbers) .
  • Negative Controls : Describe procedures to rule out off-target effects (e.g., PI3K inhibitor LY294002 in pathway studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.